Fluconazole hydrate

Vue d'ensemble

Description

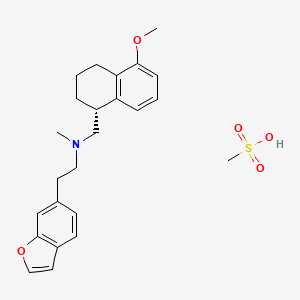

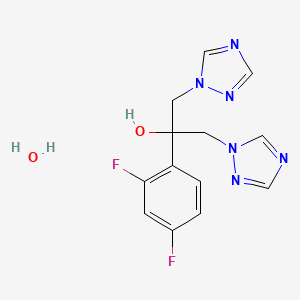

UK 49858 hydrate, also known as fluconazole hydrate, is a triazole antifungal compound. It is widely used in the treatment and prevention of both superficial and systemic fungal infections. This compound is particularly effective against Candida species, making it a valuable tool in combating fungal infections in various tissues .

Applications De Recherche Scientifique

Fluconazole hydrate is extensively used in scientific research due to its antifungal properties. It is employed in studies related to:

Chemistry: Investigating the synthesis and reactivity of triazole derivatives.

Biology: Studying the effects of antifungal agents on fungal cell growth and development.

Medicine: Developing new treatments for fungal infections and understanding the mechanisms of antifungal resistance.

Industry: Formulating antifungal coatings and preservatives for various products

Mécanisme D'action

Fluconazole hydrate exerts its antifungal effects by inhibiting the enzyme lanosterol 14-α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By blocking this enzyme, fluconazole disrupts the integrity of the fungal cell membrane, leading to cell death .

Safety and Hazards

Orientations Futures

To modulate the physicochemical properties of Fluconazole, the crystal engineering technique was employed. Five novel cocrystal hydrates of Fluconazole with a range of phenolic acids were disclosed and reported for the first time . The formation of these hydrates significantly improves the stability of Fluconazole .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fluconazole hydrate is synthesized through a multi-step process involving the reaction of 2,4-difluorobenzyl chloride with 1,2,4-triazole to form 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. This intermediate is then hydrated to produce this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Fluconazole hydrate primarily undergoes substitution reactions due to the presence of the triazole rings and the difluorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophilic reagents such as sodium azide or potassium hydroxide.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted triazole derivatives and difluorophenyl compounds, depending on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ketoconazole

- Itraconazole

- Voriconazole

- Posaconazole

Comparison

Fluconazole hydrate is unique among triazole antifungals due to its high selectivity for fungal cytochrome P450 enzymes and its minimal side effect profile. Unlike ketoconazole, which has significant hepatotoxicity, fluconazole is well-tolerated and can be administered orally. It also has a broader spectrum of activity compared to itraconazole and is more effective against certain Candida species .

Propriétés

IUPAC Name |

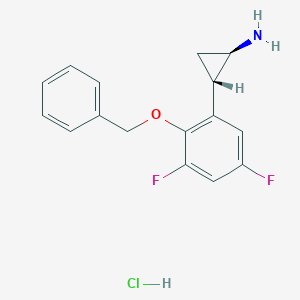

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O.H2O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;/h1-3,6-9,22H,4-5H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZFKRINVAUJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)